Suloxifen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

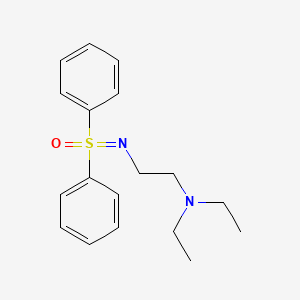

- その化学式は C₁₈H₂₄N₂OS で、分子量は約 316.46 g/mol です .

- スロキシフェンは、N,N-ジエチル-2-{[オキシド(ジフェニル)-λ⁶-スルファニリデン]アミノ}エタンアミン という系統名でも知られています。

- その潜在的な治療用途について調査が行われています。

スロキシフェン: (CAS番号 25827-12-7) は、硫黄を含む化合物です。

準備方法

- スロキシフェンの合成経路には、適切な出発物質の反応が含まれます。

- 工業生産方法は様々ですが、通常は適切な前駆体の縮合反応が含まれます。

- 残念ながら、具体的な反応条件や詳細な工業プロセスは、一般には公開されていません。

化学反応の分析

- スロキシフェンは、酸化、還元、置換など、様々な反応を起こす可能性があります。

- これらの反応で使用される一般的な試薬や条件は、明示的に文書化されていません。

- これらの反応によって生成される主な生成物は、反応の種類によって異なります。

科学研究における用途

- スロキシフェンは、様々な科学分野で研究されています。

医学: 気管支喘息治療薬としての可能性について調査されています.

化学: その反応性と硫黄を含む独特の構造は、合成化学研究において興味深いものです。

生物学: 更なる研究では、生物系への影響が調査される可能性があります。

産業: 産業用途に関する情報は限られています。

科学的研究の応用

Pharmacological Properties

Suloxifen is primarily recognized for its spasmolytic and antiasthmatic properties. It was initially proposed as a treatment option for asthma due to its ability to relax bronchial smooth muscles. The compound exhibits a unique mechanism of action attributed to its sulfoximine structure, which enhances its pharmacokinetic profile compared to traditional treatments.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Sulfoximine with a nitrogen-sulfur bond |

| Mechanism of Action | Acts on bronchial smooth muscle relaxation |

| Route of Administration | Oral and parenteral options available |

| Therapeutic Use | Antiasthmatic, spasmolytic |

Clinical Studies and Trials

Despite promising preliminary studies, this compound has not yet reached the market. Early clinical trials indicated its efficacy in reducing asthma symptoms; however, further development was halted. The compound has also been evaluated for its potential in treating various cancers due to its ability to inhibit certain pathways involved in tumor growth.

Case Study: Anticancer Potential

In recent years, this compound has been investigated for its anticancer properties. Researchers have focused on its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The transition from sulfonamide to sulfoximine structures has shown improved efficacy in preclinical models.

Bioisosteric Replacements

The bioisosteric replacement of traditional functional groups with sulfoximines like this compound is an emerging trend in drug design. This approach aims to enhance drug properties such as solubility and selectivity while minimizing side effects.

Table 2: Bioisosteric Replacements Using Sulfoximines

| Original Group | Replacement Group | Benefits |

|---|---|---|

| Sulfonamide | Sulfoximine | Improved solubility and reduced toxicity |

| Alcohols | Sulfoximine | Enhanced potency and pharmacokinetics |

Future Directions and Research Opportunities

The versatility of the sulfoximine group presents numerous opportunities for drug development. Researchers are exploring novel applications in targeted therapies, including proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). These innovative strategies leverage the unique properties of sulfoximines to create more effective treatments with fewer side effects.

Emerging Trends

- Targeted Cancer Therapies: Development of selective CDK inhibitors.

- Combination Therapies: Evaluating the efficacy of this compound in combination with other anticancer agents.

- Novel Drug Formulations: Exploring topical applications for localized treatment with reduced systemic exposure.

作用機序

- スロキシフェンが効果を発揮する正確な機序は、まだ明らかになっていません。

- 関与する分子標的や経路については、更なる調査が必要です。

類似化合物の比較

- スロキシフェンの独自性は、硫黄を含む構造にあります。

- 残念ながら、類似化合物の包括的なリストは、容易には入手できません。

類似化合物との比較

- Suloxifen’s uniqueness lies in its sulfur-containing structure.

- Unfortunately, a comprehensive list of similar compounds is not readily accessible.

生物活性

Suloxifen, a sulfoximine derivative, has garnered attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound was initially proposed as an antiasthmatic and spasmolytic agent. Despite promising preliminary clinical studies, it did not reach the market. Nevertheless, its structure has inspired further research into sulfoximine compounds with enhanced biological activity and stability.

This compound exhibits its biological activity through various mechanisms:

- Inhibition of Kinases : Similar to other sulfoximine derivatives, this compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, sulfoximine analogues have shown varying degrees of inhibition against CDK2 and CDK9, with IC50 values indicating their potency in vitro .

- Modulation of Metabolic Stability : this compound and its analogues demonstrate improved metabolic stability in liver microsomes compared to traditional sulfonamide counterparts. This stability is critical for maintaining effective drug concentrations in systemic circulation .

Biological Activity Data

The following table summarizes key biological activities and pharmacological data related to this compound and its analogues:

Case Studies

- Antiproliferative Activity : In vitro studies have shown that this compound analogues exhibit significant antiproliferative effects against various cancer cell lines. For example, analogue 15 displayed an IC50 of 351 nM against A2780 cells, demonstrating potential as an anticancer agent .

- Selectivity Profile : A notable case involves the sulfoximine analogue exhibiting reduced binding to non-phosphorylated ABL1 while maintaining potent binding to other targets like KIT and PDGFRβ. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

- Pharmacokinetic Properties : The pharmacokinetic profile of this compound analogues indicates favorable oral bioavailability and reduced efflux ratios compared to traditional compounds. This suggests that modifications in the sulfoximine structure can enhance drug delivery efficiency .

特性

CAS番号 |

25827-12-7 |

|---|---|

分子式 |

C18H24N2OS |

分子量 |

316.5 g/mol |

IUPAC名 |

N,N-diethyl-2-[[oxo(diphenyl)-λ6-sulfanylidene]amino]ethanamine |

InChI |

InChI=1S/C18H24N2OS/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

InChIキー |

HSOWGTFAGFRXKH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

正規SMILES |

CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。